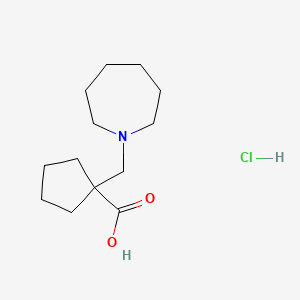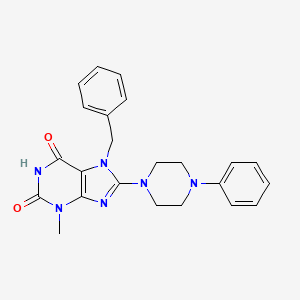
7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BMPPD, is a novel purine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMPPD is a small molecule that can easily penetrate cell membranes and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Potential
Studies have demonstrated that derivatives of purine-2,6-dione, including compounds structurally related to 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, exhibit significant analgesic and anti-inflammatory activities. These activities were observed in vivo models such as the writhing syndrome and formalin tests. The analgesic and anti-inflammatory effects were notably stronger than those of reference drugs like acetylic acid, indicating the potential of these compounds as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Serotonin Receptor Affinity and Psychotropic Activity
Further research into derivatives of purine-2,6-dione has revealed their affinity for serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These compounds have shown potential psychotropic activity, demonstrating antidepressant-like and anxiolytic-like effects in animal models. The modifications in the structure of these compounds, such as the introduction of hydrophobic substituents, have led to the selection of potent ligands displaying these properties. This suggests a potential application in designing new therapeutic agents targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antiproliferative Activity
Derivatives of purine-2,6-dione conjugated with C-protected amino acids have been synthesized and evaluated for their antiproliferative activity. These compounds have shown promising results against various cancer cell lines, suggesting the potential of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione derivatives in the development of new anticancer agents. The diverse range of activities observed across the synthesized derivatives highlights the versatility and therapeutic potential of these compounds in cancer research (Molinari et al., 2015).
Propiedades
IUPAC Name |
7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-26-20-19(21(30)25-23(26)31)29(16-17-8-4-2-5-9-17)22(24-20)28-14-12-27(13-15-28)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,25,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYXQVSUYGWQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

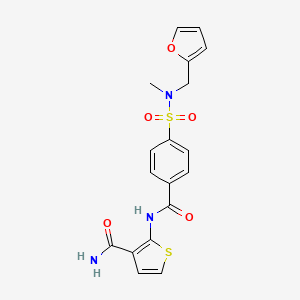
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
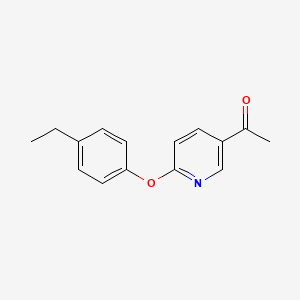
![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)
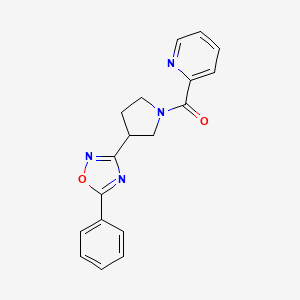
![2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2381051.png)
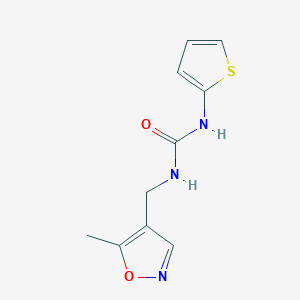
![Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2381053.png)
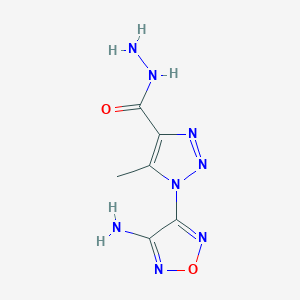
![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)
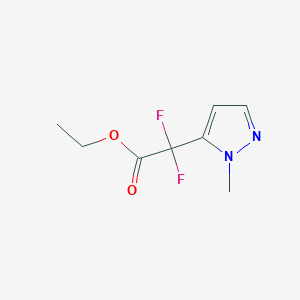
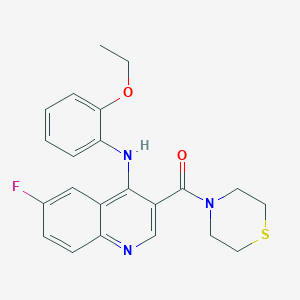
![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)
